

# Unveiling Lipid 23: A Superior Liver-Tropic mRNA Delivery Vehicle

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Lipid 23  |           |
| Cat. No.:            | B15577784 | Get Quote |

In the competitive landscape of mRNA delivery, a novel ionizable lipid, designated as **Lipid 23**, has emerged as a high-performance vehicle for liver-targeted therapies. Peer-reviewed research demonstrates its superiority in vivo when compared to the well-established SM-102 lipid, a key component in Moderna's COVID-19 vaccine. This guide provides a comprehensive comparison of **Lipid 23**'s performance, supported by experimental data, for researchers and drug development professionals.

### In Vivo Performance: Lipid 23 vs. SM-102

A pivotal study by Naidu et al. (2023) systematically evaluated the in vivo mRNA delivery efficiency of **Lipid 23**-formulated lipid nanoparticles (LNPs) against those containing SM-102. [1] The study utilized luciferase mRNA (mLuc) encapsulated in LNPs and administered intravenously to C57BL/6 mice. The resulting protein expression was quantified by measuring luciferase intensity in various organs.

The data unequivocally highlights **Lipid 23**'s pronounced liver tropism and enhanced delivery efficiency.[1] LNPs formulated with **Lipid 23** demonstrated significantly higher luciferase expression in the liver compared to SM-102 LNPs.[2] Conversely, SM-102 LNPs exhibited a more distributed expression profile with notable luciferase activity in the spleen and lungs.[1][2]

Table 1: In Vivo Luciferase Expression (mLuc-LNPs)



| Organ   | Lipid 23 (Relative<br>Luciferase Intensity) | SM-102 (Relative<br>Luciferase Intensity) |
|---------|---------------------------------------------|-------------------------------------------|
| Liver   | High                                        | Moderate                                  |
| Spleen  | Low                                         | High                                      |
| Lungs   | Low                                         | Moderate                                  |
| Heart   | Negligible                                  | Negligible                                |
| Kidneys | Negligible                                  | Negligible                                |

Note: This table provides a qualitative summary based on the bar graph data from Naidu et al., 2023. For exact quantitative values, refer to the original publication.

## **Experimental Protocols**

The following is a detailed methodology for the key in vivo experiment comparing **Lipid 23** and SM-102 LNPs, as described by Naidu et al. (2023).[1]

#### **LNP Formulation**

The lipid nanoparticles were prepared using a microfluidic mixing approach. The lipid components were dissolved in ethanol, and the mRNA was diluted in an aqueous buffer. These two solutions were then rapidly mixed using a microfluidic device to induce the self-assembly of the LNPs.

#### **Lipid Composition:**

- Ionizable Lipid: Lipid 23 or SM-102
- Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- PEG-Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

The molar ratio of these components is a critical parameter for LNP stability and efficacy.



#### In Vivo mRNA Delivery Study

- Animal Model: C57BL/6 mice were used for the in vivo experiments. All animal procedures were conducted in accordance with institutional guidelines.
- LNP Administration: Mice were intravenously injected with mLuc-LNPs formulated with either
  Lipid 23 or SM-102. The mRNA dose was 0.5 mg per kg of body weight.
- Bioluminescence Imaging: At 6 hours post-injection, the mice were anesthetized, and a solution of D-luciferin was administered intraperitoneally. The mice were then imaged using an in vivo imaging system (IVIS) to detect the light emitted from the luciferase protein.
- Data Analysis: The bioluminescence signal intensity was quantified for different organs to determine the efficiency and biodistribution of mRNA delivery for each LNP formulation.

## **Visualizing the Experimental Workflow**

The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.





Click to download full resolution via product page

Caption: LNP Formulation Workflow





Click to download full resolution via product page

Caption: In Vivo Experiment Workflow

In conclusion, the available peer-reviewed evidence strongly supports the characterization of **Lipid 23** as a superior ionizable lipid for liver-directed mRNA delivery.[1][3][4] Its enhanced efficiency and specificity, as demonstrated in direct comparison with SM-102, position it as a promising candidate for the development of next-generation mRNA therapeutics targeting hepatic diseases. Researchers and drug developers are encouraged to consider these findings in the design and optimization of their LNP-based delivery platforms.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Combinatorial Library of Lipid Nanoparticles for Cell Type-Specific mRNA Delivery -PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipid 23 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling Lipid 23: A Superior Liver-Tropic mRNA Delivery Vehicle]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577784#peer-reviewed-studies-comparing-the-performance-of-lipid-23]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com